molecular formula C26H29N3O3S B2866469 N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide CAS No. 690643-80-2

N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2866469
CAS No.: 690643-80-2
M. Wt: 463.6
InChI Key: WGHPVQBOFUCPDO-UHFFFAOYSA-N
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Description

N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety linked to a phenyl ring, which is further connected to a dimethylbenzenesulfonamide group. The intricate arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzylpiperazine intermediate. One common method involves the reaction of piperazine with benzyl chloride in the presence of a base to form 1-benzylpiperazine . This intermediate is then reacted with 4-nitrobenzoyl chloride to yield N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-4-nitrobenzamide. The nitro group is subsequently reduced to an amine, followed by sulfonation with 2,5-dimethylbenzenesulfonyl chloride to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions, such as hydrogenation, can be employed to convert nitro groups to amines or reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, influencing their function and stability. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide is unique due to its combination of a benzylpiperazine moiety with a dimethylbenzenesulfonamide group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S/c1-20-8-9-21(2)25(18-20)33(31,32)27-24-12-10-23(11-13-24)26(30)29-16-14-28(15-17-29)19-22-6-4-3-5-7-22/h3-13,18,27H,14-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHPVQBOFUCPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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